Hept-6-ynoic Acid Piperidine Amide: A Technical Guide for Researchers
Hept-6-ynoic Acid Piperidine Amide: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of Hept-6-ynoic acid piperidine amide, a molecule of interest for researchers in drug discovery and chemical biology. While a specific CAS number for this amide is not publicly cataloged, this guide details its synthesis, putative properties, and potential applications based on the well-characterized properties of its constituent molecules: Hept-6-ynoic acid and piperidine.
Introduction: Unveiling a Potential Modulator
Hept-6-ynoic acid piperidine amide is a synthetic molecule that combines the functionalities of a terminal alkyne and a piperidine ring via a stable amide linkage. The terminal alkyne group serves as a versatile handle for "click" chemistry reactions, enabling its conjugation to other molecules. The piperidine moiety is a common scaffold in many pharmaceuticals and natural alkaloids, known to influence solubility, cell permeability, and interaction with biological targets.[1][2][3] The combination of these two functional groups suggests potential applications in areas such as the development of probes for target identification and the synthesis of novel therapeutic agents, particularly as modulators of enzymes like fatty acid amide hydrolase (FAAH).[4]
Physicochemical Properties of Starting Materials
A thorough understanding of the starting materials is critical for the successful synthesis and subsequent application of the target molecule.
| Property | Hept-6-ynoic acid | Piperidine |
| CAS Number | 30964-00-2[5][6] | 110-89-4[1] |
| Molecular Formula | C7H10O2[5] | C5H11N[1] |
| Molecular Weight | 126.15 g/mol [5] | 85.15 g/mol [1] |
| Appearance | - | Colorless liquid[1] |
| Boiling Point | 93-94 °C/1 mmHg | 106 °C[1] |
| Density | 0.997 g/mL at 25 °C | 0.862 g/mL[1] |
| Key Features | Terminal alkyne and carboxylic acid for amide bond formation.[7] | Heterocyclic amine, common in pharmaceuticals.[1][2][3] |
Synthesis of Hept-6-ynoic Acid Piperidine Amide
The synthesis of Hept-6-ynoic acid piperidine amide involves the formation of an amide bond between the carboxylic acid of Hept-6-ynoic acid and the secondary amine of piperidine. This is a standard peptide coupling reaction that requires the activation of the carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Hept-6-ynoic acid piperidine amide.
Detailed Experimental Protocol
Materials:
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Hept-6-ynoic acid (CAS: 30964-00-2)
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Piperidine (CAS: 110-89-4)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
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4-Dimethylaminopyridine (DMAP)
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of Hept-6-ynoic acid (1.0 eq) in anhydrous DCM, add EDC.HCl (1.1 eq) and DMAP (0.1 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 10 minutes.
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Amine Addition: Add piperidine (1.0 eq) to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography to yield the pure Hept-6-ynoic acid piperidine amide.
This protocol is a general guideline and may require optimization for yield and purity.
Potential Applications and Biological Context
The unique structure of Hept-6-ynoic acid piperidine amide lends itself to several applications in biomedical research.
Chemical Biology Probes
The terminal alkyne allows for the use of this molecule in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This enables its conjugation to reporter tags (e.g., fluorophores, biotin) or immobilization on solid supports for affinity chromatography.
Caption: Application of Hept-6-ynoic acid piperidine amide in "click" chemistry.
Drug Discovery
Piperidine and its derivatives are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.[2][8] Furthermore, piperidine-containing compounds have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[4] The structural similarity of Hept-6-ynoic acid piperidine amide to known FAAH inhibitors suggests it could be a valuable scaffold for the development of novel therapeutics for pain, anxiety, and other neurological disorders.
Conclusion
Hept-6-ynoic acid piperidine amide represents a molecule with significant potential for researchers at the interface of chemistry and biology. Its straightforward synthesis and the versatile reactivity of its terminal alkyne, combined with the proven pharmacological relevance of the piperidine scaffold, make it an attractive tool for developing chemical probes and novel drug candidates. This guide provides a foundational understanding to encourage further exploration and application of this promising compound.
References
- Piperidine- and piperazine-1-carboxylic acid amide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.
- 6-Heptynoic acid (Hept-6-ynoic acid) | Biochemical Assay Reagent | MedChemExpress.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
- 6-Heptynoic acid | C7H10O2 | CID 4377950 - PubChem.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - MDPI.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH)
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - ResearchG
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Piperidine - Wikipedia.
- 6-Heptynoic acid | CAS#:30964-00-2 | Chemsrc.
- 6-Heptynoic acid 90 30964-00-2 - Sigma-Aldrich.
- Piperidine synthesis - Organic Chemistry Portal.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Analgesic activity of alkyl piperidine deriv
- 6-Heptynoic acid 90 30964-00-2 - MilliporeSigma.
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